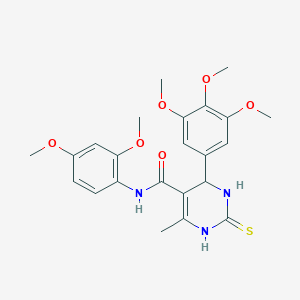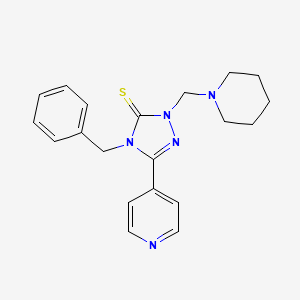
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of N-substituted pyrrolidinones. It is commonly referred to as NMB or N-methyl benzyl pyrrolidone. This compound has gained significant attention in the scientific community due to its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that it interacts with various receptors in the brain, including dopamine, serotonin, and glutamate receptors. This interaction leads to the modulation of neurotransmitter release, which ultimately results in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In drug development, it has been shown to exhibit antipsychotic, antidepressant, and anticonvulsant effects. As a solvent, it has been shown to have excellent solubility properties, making it useful in various chemical reactions. As a surfactant, it has been shown to enhance the stability and bioavailability of nanoparticles.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its broad range of applications, excellent solubility properties, and its ability to enhance the stability and bioavailability of nanoparticles. However, its limitations include its high cost and potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in scientific research. One potential direction is the development of new drugs based on its unique properties. Another direction is the use of NMB as a solvent in the synthesis of new materials. Additionally, the use of NMB as a surfactant in the formulation of nanoparticles could lead to the development of new drug delivery systems. Overall, the potential applications of this compound in scientific research are vast and exciting.
Wissenschaftliche Forschungsanwendungen
3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has found extensive use in scientific research due to its unique properties. It has been used in the development of various drugs, including antipsychotics, antidepressants, and anticonvulsants. It has also been used as a solvent in various chemical reactions and as a surfactant in the formulation of nanoparticles.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13-3-7-15(8-4-13)11-16-12-18(21)20(19(16)22)17-9-5-14(2)6-10-17/h3-10,16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHLSIHVAQRYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-ethyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3964484.png)
![methyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3964489.png)

![1-allyl-5-bromo-3-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964510.png)

![methyl 5-({4-[(hydroxyimino)methyl]phenoxy}methyl)-2-furoate](/img/structure/B3964519.png)
![3-{[(3-fluorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3964534.png)

methanol](/img/structure/B3964542.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964553.png)
![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B3964568.png)
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3964578.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B3964590.png)
![methyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964598.png)